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Introduction
RO 22-3747, also known as tiacrilast, is a quinazoline derivative investigated for its potential

as a novel antiallergic agent for the treatment of immediate hypersensitivity diseases.[1][2]

Preclinical studies have demonstrated its efficacy in animal models of allergic reactions,

primarily through the inhibition of mediator release from mast cells.[1][3] This technical guide

provides a comprehensive overview of the available preclinical data on RO 22-3747, including

its efficacy in various models, proposed mechanism of action, and detailed experimental

protocols. While extensive data on pharmacokinetics and toxicology are not publicly available,

this guide consolidates the existing knowledge to support further research and development

efforts. One source indicates that tiacrilast was discontinued after preclinical or clinical trials.

Efficacy Data
The preclinical efficacy of RO 22-3747 has been evaluated in both in vivo and in vitro models of

immediate hypersensitivity. The compound has shown potent activity in inhibiting IgE-mediated

allergic reactions.

In Vivo Efficacy
RO 22-3747 demonstrated significant oral activity in two key rat models of IgE-mediated

immediate hypersensitivity.[1]
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Animal Model Endpoint
Route of
Administration

ID50 (mg/kg) Reference

Rat Passive

Cutaneous

Anaphylaxis

(PCA)

Inhibition of

cutaneous

anaphylaxis

Oral 0.65 [1]

Rat Anaphylactic

Bronchospasm

Inhibition of

bronchospasm
Oral 0.022 [1]

Rat Anaphylactic

Bronchospasm

Inhibition of

bronchospasm
Aerosol

23-fold more

potent than

disodium

cromoglycate

[1]

In Vitro Efficacy
The in vitro activity of RO 22-3747 was assessed by its ability to inhibit antigen-induced

histamine release from passively sensitized rat peritoneal cells.

Assay Endpoint IC50 (µM) Comparison Reference

Antigen-induced

histamine

release from rat

peritoneal cells

Inhibition of

histamine

release

0.25

Disodium

cromoglycate

IC50 = 1.5 µM

[1]

RO 22-3747 also demonstrated inhibitory effects on the release of histamine, slow-reacting

substance of anaphylaxis (SRS-A), and thromboxane from antigen-challenged guinea-pig lung

fragments.[1]

Mechanism of Action
The primary mechanism of action of RO 22-3747 appears to be the inhibition of allergic

mediator release from mast cells.[1][4] Unlike antihistamines, it does not act as an antagonist at

histamine or serotonin receptors.[1] Furthermore, studies have indicated that its mechanism

does not involve the inhibition of Δ5-lipoxygenase, phospholipase A2, or thromboxane

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27715344/
https://pubmed.ncbi.nlm.nih.gov/27715344/
https://pubmed.ncbi.nlm.nih.gov/27715344/
https://pubmed.ncbi.nlm.nih.gov/27715344/
https://pubmed.ncbi.nlm.nih.gov/27715344/
https://pubmed.ncbi.nlm.nih.gov/27715344/
https://www.pharmacologydiscoveryservices.com/catalogmanagement/viewitem/Allergy,-Passive-Cutaneous-Anaphylaxis/503000
https://pubmed.ncbi.nlm.nih.gov/27715344/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


synthase.[1] The compound exhibits some similarities to disodium cromoglycate, including a

time-dependent loss of activity upon preincubation with peritoneal cells and cross-

desensitization, suggesting a potential overlap in their mechanisms of action.[1]

Proposed Signaling Pathway of Inhibition
The following diagram illustrates the generally accepted signaling pathway for IgE-mediated

histamine release from mast cells and the proposed point of inhibition by RO 22-3747.
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Proposed inhibition of the intracellular signaling cascade by RO 22-3747.

Experimental Protocols
Detailed experimental protocols for the key preclinical studies are outlined below.

Passive Cutaneous Anaphylaxis (PCA) in Rats
This model assesses the ability of a compound to inhibit an IgE-mediated inflammatory reaction

in the skin.

Methodology:

Sensitization: Rats are passively sensitized by intradermal injections of anti-dinitrophenyl

(DNP) IgE antibodies into the dorsal skin.
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Drug Administration: After a sensitization period (typically 24-48 hours), RO 22-3747 or

vehicle is administered orally.

Antigen Challenge: Following drug administration (e.g., 1 hour later), animals are challenged

intravenously with the DNP antigen conjugated to a carrier protein (e.g., bovine serum

albumin) along with Evans blue dye.

Evaluation: The Evans blue dye extravasates at the site of the allergic reaction. The diameter

and intensity of the blue wheal are measured to quantify the anaphylactic reaction. The ID50

is the dose of the drug that causes a 50% inhibition of the cutaneous reaction.

Anaphylactic Bronchospasm in Passively Sensitized
Rats
This model evaluates the effect of a compound on an immediate hypersensitivity reaction in the

airways.

Methodology:

Sensitization: Rats are passively sensitized by intravenous injection of anti-DNP IgE

antibodies.

Drug Administration: RO 22-3747 or vehicle is administered either orally or via aerosol.

Antigen Challenge: After a specified time, the animals are challenged with an intravenous

injection of the DNP antigen.

Evaluation: Bronchoconstriction is measured, often by monitoring changes in respiratory

airflow or pressure. The ID50 is the dose of the drug that provides 50% protection against

the antigen-induced bronchospasm.

In Vitro Histamine Release from Rat Peritoneal Mast
Cells
This assay directly measures the inhibitory effect of a compound on mast cell degranulation.

Methodology:
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Cell Collection: Peritoneal mast cells are collected from rats.

Sensitization: The collected cells are passively sensitized in vitro with IgE antibodies.

Drug Incubation: The sensitized cells are incubated with various concentrations of RO 22-

3747 or control.

Antigen Challenge: The cells are then challenged with the specific antigen to induce

degranulation.

Histamine Measurement: The amount of histamine released into the supernatant is

quantified using a sensitive assay (e.g., fluorometric assay). The IC50 is the concentration of

the drug that inhibits histamine release by 50%.

Experimental Workflow for Passive Cutaneous
Anaphylaxis
The following diagram outlines the typical workflow for the rat passive cutaneous anaphylaxis

(PCA) model.
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Passive Cutaneous Anaphylaxis (PCA) Workflow

1. Sensitization
(Intradermal anti-DNP IgE)

2. Latency Period
(24-48 hours)

3. Drug Administration
(Oral RO 22-3747 or Vehicle)

4. Antigen Challenge
(Intravenous DNP-BSA + Evans Blue)

5. Evaluation
(Measure wheal diameter and color intensity)

Click to download full resolution via product page

Workflow of the rat passive cutaneous anaphylaxis (PCA) experiment.

Pharmacokinetics and Toxicology
Detailed preclinical pharmacokinetic (absorption, distribution, metabolism, and excretion) and

toxicology data for RO 22-3747 are not extensively reported in the publicly available scientific

literature. Further investigation into proprietary or unpublished studies would be necessary to

obtain a comprehensive understanding of these aspects of the compound's profile.
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Conclusion
RO 22-3747 (tiacrilast) has demonstrated potent antiallergic activity in preclinical models of

immediate hypersensitivity. Its mechanism of action, centered on the inhibition of mediator

release from mast cells, positions it as a compound of interest for allergic diseases. While the

available data on its in vivo and in vitro efficacy are promising, a comprehensive preclinical

profile is limited by the lack of detailed public information on its pharmacokinetics and

toxicology. This guide serves as a foundational resource for researchers and drug development

professionals, summarizing the core preclinical findings and methodologies associated with RO

22-3747. Further studies would be required to fully elucidate its therapeutic potential and safety

profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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